molecular formula C17H17FN2O5S B7571666 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

Numéro de catalogue B7571666
Poids moléculaire: 380.4 g/mol
Clé InChI: ODBBCQUJWAHYJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. It acts as a selective antagonist of the P2X3 receptor, which is involved in the transmission of sensory signals from the airways to the brain. By blocking this receptor, AF-219 can reduce the sensitivity of the cough reflex and provide relief to patients suffering from chronic cough.

Mécanisme D'action

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid works by blocking the P2X3 receptor, which is expressed in sensory neurons that innervate the airways. This receptor is activated by ATP released from damaged or inflamed tissues, leading to the transmission of sensory signals to the brain and the initiation of the cough reflex. By blocking this receptor, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid can reduce the sensitivity of the cough reflex and provide relief to patients with chronic cough.
Biochemical and physiological effects:
5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to selectively block the P2X3 receptor without affecting other P2X receptors or ion channels. This selectivity is important for minimizing potential side effects and maintaining normal respiratory function. 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has also been shown to have a long half-life and good oral bioavailability, which are important pharmacokinetic properties for a drug intended for chronic use.

Avantages Et Limitations Des Expériences En Laboratoire

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has several advantages for lab experiments, including its selectivity, potency, and well-characterized mechanism of action. However, its moderate yield and complex synthesis may limit its availability for some studies. In addition, its focus on a specific receptor may limit its applicability to broader research questions.

Orientations Futures

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has potential for further development in the treatment of chronic cough and other sensory disorders. Future research could focus on optimizing its pharmacokinetic properties, exploring its effects on other sensory receptors and ion channels, and investigating its potential for combination therapy with other cough suppressants. In addition, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid could be studied in animal models of other sensory disorders, such as neuropathic pain or itch, to explore its broader therapeutic potential.

Méthodes De Synthèse

The synthesis of 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid involves several steps, starting from commercially available starting materials. The key intermediate is 5-amino-2,4-dimethylbenzoic acid, which is converted to the final product through a series of reactions involving sulfonation, acetylation, and fluorination. The overall yield of the synthesis is around 20%, which is considered to be moderate.

Applications De Recherche Scientifique

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of chronic cough. In animal models, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to reduce cough frequency and intensity without affecting normal respiratory function. In human studies, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been found to be well-tolerated and effective in reducing cough frequency and severity in patients with refractory chronic cough.

Propriétés

IUPAC Name

5-[(3-acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-9-6-10(2)16(8-13(9)17(22)23)26(24,25)20-12-4-5-14(18)15(7-12)19-11(3)21/h4-8,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBCQUJWAHYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)F)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.